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molecular formula C9H14N2O2 B1340939 ethyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate CAS No. 50920-45-1

ethyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate

Cat. No. B1340939
M. Wt: 182.22 g/mol
InChI Key: UMXRSKKACFNPNO-UHFFFAOYSA-N
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Patent
US07879849B2

Procedure details

Ethylhydrazine oxalate (23.7 g, 158 mmol) was added slowly to an 11° C. solution of ethyl acetopyruvate (50.0 g, 316 mmol) in ethanol so that the internal temperature did not exceed 14° C. The reaction was allowed to warm to ambient temperature and was stirred overnight. The reaction was concentrated under reduced pressure and 2 M sodium carbonate was added to adjust the mixture to pH 9. The mixture was transferred to a separatory funnel. The aqueous phase was extracted with methyl tert-butyl ether (3×600 mL). The organic layers were combined, dried over magnesium sulfate, filtered, and concentrated under reduced pressure to yield 28.94 g of ethyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate as an orange oil that was used without purification in the next reaction.
Quantity
23.7 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(O)(=O)C(O)=O.[CH2:7]([NH:9][NH2:10])[CH3:8].[CH3:11][CH2:12][O:13][C:14]([C:16]([CH2:18][C:19]([CH3:21])=O)=O)=[O:15]>C(O)C>[CH2:7]([N:9]1[C:19]([CH3:21])=[CH:18][C:16]([C:14]([O:13][CH2:12][CH3:11])=[O:15])=[N:10]1)[CH3:8] |f:0.1|

Inputs

Step One
Name
Quantity
23.7 g
Type
reactant
Smiles
C(C(=O)O)(=O)O.C(C)NN
Name
Quantity
50 g
Type
reactant
Smiles
CCOC(=O)C(=O)CC(=O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
did not exceed 14° C
CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated under reduced pressure and 2 M sodium carbonate
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
The mixture was transferred to a separatory funnel
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with methyl tert-butyl ether (3×600 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)N1N=C(C=C1C)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 28.94 g
YIELD: CALCULATEDPERCENTYIELD 100.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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